CHM-1
CHM-1
Potent antitumor agent. Antiproliferative, anti-angiogenic and anti-apoptotic in a dose dependent manner. Reduces cell viability (IC50 = 0.13 - 8.2 μM) and tumor invasion. Active in vitro and in vivo. Increases expression of DR5, TRIAL, p53. Reduces tumor polymerisation and caspase activation.
CHM-1 is an inhibitor of tubulin polymerization (IC50 = 0.68 µM) with anticancer activity. It inhibits colchicine tubulin binding by 39% when used at a concentration of 5 µM. CHM-1 inhibits the growth of K562, NCI H226, HCT116, OVCAR-3, RXF 393L, SK-MEL-5, SF-268, and SF-295 cancer cells (mean GI50 = 130 nM). It induces apoptosis in HA22T hepatocellular carcinoma cells in a concentration-dependent manner. CHM-1 (10 mg/kg) reduces tumor volume and increases survival in an HA22T mouse xenograft model.
Inducer of apoptosis
CHM-1 is an inhibitor of tubulin polymerization. It acts by inducing apoptosis and as an antitumor agent.
CHM-1 is an inhibitor of tubulin polymerization (IC50 = 0.68 µM) with anticancer activity. It inhibits colchicine tubulin binding by 39% when used at a concentration of 5 µM. CHM-1 inhibits the growth of K562, NCI H226, HCT116, OVCAR-3, RXF 393L, SK-MEL-5, SF-268, and SF-295 cancer cells (mean GI50 = 130 nM). It induces apoptosis in HA22T hepatocellular carcinoma cells in a concentration-dependent manner. CHM-1 (10 mg/kg) reduces tumor volume and increases survival in an HA22T mouse xenograft model.
Inducer of apoptosis
CHM-1 is an inhibitor of tubulin polymerization. It acts by inducing apoptosis and as an antitumor agent.
Brand Name:
Vulcanchem
CAS No.:
154554-41-3
VCID:
VC0523576
InChI:
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19)
SMILES:
C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F
Molecular Formula:
C16H10FNO3
Molecular Weight:
283.25 g/mol
CHM-1
CAS No.: 154554-41-3
Cat. No.: VC0523576
Molecular Formula: C16H10FNO3
Molecular Weight: 283.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent antitumor agent. Antiproliferative, anti-angiogenic and anti-apoptotic in a dose dependent manner. Reduces cell viability (IC50 = 0.13 - 8.2 μM) and tumor invasion. Active in vitro and in vivo. Increases expression of DR5, TRIAL, p53. Reduces tumor polymerisation and caspase activation. CHM-1 is an inhibitor of tubulin polymerization (IC50 = 0.68 µM) with anticancer activity. It inhibits colchicine tubulin binding by 39% when used at a concentration of 5 µM. CHM-1 inhibits the growth of K562, NCI H226, HCT116, OVCAR-3, RXF 393L, SK-MEL-5, SF-268, and SF-295 cancer cells (mean GI50 = 130 nM). It induces apoptosis in HA22T hepatocellular carcinoma cells in a concentration-dependent manner. CHM-1 (10 mg/kg) reduces tumor volume and increases survival in an HA22T mouse xenograft model. Inducer of apoptosis CHM-1 is an inhibitor of tubulin polymerization. It acts by inducing apoptosis and as an antitumor agent. |
|---|---|
| CAS No. | 154554-41-3 |
| Molecular Formula | C16H10FNO3 |
| Molecular Weight | 283.25 g/mol |
| IUPAC Name | 6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
| Standard InChI | InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19) |
| Standard InChI Key | ZMYDAPJHGNEFGQ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F |
| Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F |
| Appearance | Solid powder |
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